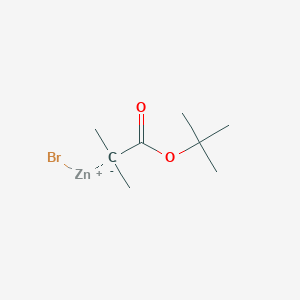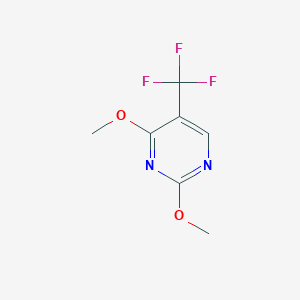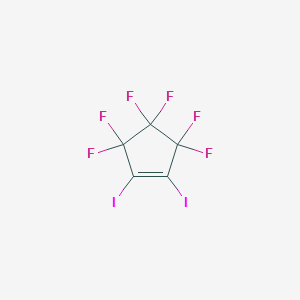
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its reactivity and utility in forming carbon-carbon bonds, making it a valuable reagent in various chemical reactions .
Méthodes De Préparation
The synthesis of 1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide typically involves the reaction of tert-butyl 2-bromo-2-methylpropanoate with zinc in the presence of a suitable solvent like diethyl ether. The reaction conditions must be carefully controlled to ensure the formation of the desired organozinc compound . Industrial production methods often involve large-scale reactions with stringent quality control measures to maintain the purity and reactivity of the compound .
Analyse Des Réactions Chimiques
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Addition Reactions: The compound can add to carbonyl groups, forming new carbon-carbon bonds.
Common reagents used in these reactions include halides, carbonyl compounds, and other electrophiles. The major products formed from these reactions are typically more complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of fine chemicals and polymers.
Mécanisme D'action
The mechanism of action of 1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide involves the zinc atom acting as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile .
Comparaison Avec Des Composés Similaires
1-tert-Butoxy-2-methyl-1-oxopropan-2-ylzinc bromide can be compared with other organozinc compounds such as:
Diethylzinc: Another organozinc compound used in organic synthesis.
Dimethylzinc: Known for its use in the formation of carbon-carbon bonds.
Phenylzinc bromide: Used in similar types of reactions but with different reactivity profiles.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions .
Propriétés
IUPAC Name |
bromozinc(1+);tert-butyl 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-6(2)7(9)10-8(3,4)5;;/h1-5H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLXQPLXSXCXIT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-](C)C(=O)OC(C)(C)C.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrole, 3-[(trifluoromethyl)thio]-](/img/structure/B6329891.png)

![5-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B6329910.png)


![4-Methylene-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B6329930.png)

![5-[4-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-2-amine](/img/structure/B6329937.png)


